molecular formula C18H20O B1583578 2,3,4,5,6-Pentamethylbenzophenone CAS No. 20386-33-8

2,3,4,5,6-Pentamethylbenzophenone

Cat. No. B1583578
CAS RN: 20386-33-8
M. Wt: 252.3 g/mol
InChI Key: JFFVBXWGARSRSC-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylbenzophenone is a chemical compound with the molecular formula C18H20O . It has a molecular weight of 252.3508 .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentamethylbenzophenone consists of a benzophenone core with five methyl groups attached to one of the phenyl rings . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

  • Photocyclization Reactions : A study by Bąkowicz and Turowska-Tyrk (2010) investigated the photocyclization reactions in crystals of 2,3,4,5,6-Pentamethylbenzophenone. The research focused on the geometrical parameters influencing the potential for these reactions, providing insights into the reactivity of compounds in crystal form. The findings can contribute to a better understanding of photochemical processes in organic chemistry (Bąkowicz & Turowska-Tyrk, 2010).

  • Fluorescent Probes and Sensors : Tanaka et al. (2001) developed 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues that can be used as fluorescent probes for sensing magnesium and zinc cations. These compounds show sensitivity to pH changes, highlighting their potential in bioimaging and environmental monitoring (Tanaka et al., 2001).

  • Environmental Monitoring : A study by Ye et al. (2008) developed an automated on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols, including derivatives of benzophenone, in human milk. This method is significant for assessing human exposure to these compounds, especially in infants (Ye et al., 2008).

  • Synthesis and Characterization in Organic Chemistry : Research by Gabriele et al. (2006) presented a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from compounds like 2-prop-2-ynyloxyphenols. This study contributes to the field of synthetic organic chemistry, offering new approaches to synthesizing complex organic compounds (Gabriele et al., 2006).

  • Photochemical Applications in Organic Synthesis : Plíštil et al. (2006) investigated the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones and related compounds, demonstrating their potential use in synthetic organic chemistry. The study reveals the selective formation of various photoproducts, which could be beneficial for synthetic applications (Plíštil et al., 2006).

  • Detection and Analysis in Environmental Samples : Zhang et al. (2011) developed a method for determining benzotriazole and benzophenone UV filters in sediment and sewage sludge. This research is crucial for environmental monitoring, assessing the presence and impact of these compounds in various ecosystems (Zhang et al., 2011).

Safety And Hazards

When handling 2,3,4,5,6-Pentamethylbenzophenone, it is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-11-12(2)14(4)17(15(5)13(11)3)18(19)16-9-7-6-8-10-16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFVBXWGARSRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334137
Record name 2,3,4,5,6-Pentamethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentamethylbenzophenone

CAS RN

20386-33-8
Record name 2,3,4,5,6-Pentamethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Bąkowicz, I Turowska-Tyrk - Acta Crystallographica Section C …, 2010 - scripts.iucr.org
The geometrical parameters governing the potential for the photocyclization reaction occurring in crystals of 2,3,4,5,6-pentamethylbenzophenone, C18H20O, (I), 1,3-diphenylbutan-1-…
Number of citations: 4 scripts.iucr.org
J Bakowicz, I Turowska-Tyrk - Acta crystallographica. Section C …, 2009 - europepmc.org
The geometrical parameters governing the potential for the photocyclization reaction occurring in crystals of 2, 3, 4, 5, 6-pentamethylbenzophenone, C (18) H (20) O,(I), 1, 3-…
Number of citations: 4 europepmc.org
W Zhang, X Qiu, M Ueda, Y Sui, H Hu, X Zhang… - Solid State Ionics, 2018 - Elsevier
A poly(phenylene-co-arylene ether ketone) with five quaternary ammonium (QA) groups on a phenyl unit (PQA-PPAEK) was prepared to investigate the alkaline stability of …
Number of citations: 7 www.sciencedirect.com
J Bąkowicz, J Olejarz, I Turowska-Tyrk - Journal of Photochemistry and …, 2014 - Elsevier
The Norrish–Yang reaction was conducted in crystals of benzylammonium, pyrrolidinium and ammonium 4-(2,4,6-triisopropylbenzoyl)benzoates (1–3). The crystal structures of 1–3, six …
Number of citations: 17 www.sciencedirect.com
M Meng, L Yang, K Cheng, C Qi - The Journal of Organic …, 2018 - ACS Publications
A Pd(II)-catalyzed denitrogenative and desulfinative addition of arylsulfonyl hydrazides with nitriles has been successfully achieved under mild conditions. This transformation is a new …
Number of citations: 27 pubs.acs.org

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